molecular formula C25H22BrN3 B11206978 4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11206978
M. Wt: 444.4 g/mol
InChI Key: UAKROZGRBNIJIQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a bromophenyl group and a propan-2-ylphenyl group attached to a dihydropyrimido[1,2-a]benzimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the pyrimidine ring: This step involves the cyclization of the benzimidazole intermediate with a suitable reagent such as formamide or formic acid.

    Substitution reactions: The bromophenyl and propan-2-ylphenyl groups are introduced through nucleophilic substitution reactions using appropriate brominated and alkylated precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the bromophenyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different substituents.

Properties

Molecular Formula

C25H22BrN3

Molecular Weight

444.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C25H22BrN3/c1-16(2)17-7-9-18(10-8-17)22-15-24(19-11-13-20(26)14-12-19)29-23-6-4-3-5-21(23)27-25(29)28-22/h3-16,24H,1-2H3,(H,27,28)

InChI Key

UAKROZGRBNIJIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)Br

Origin of Product

United States

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